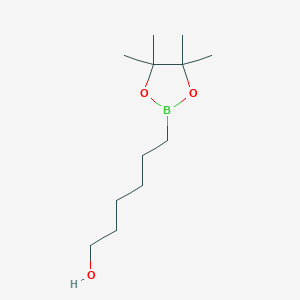![molecular formula C7H7F3N2S B11756547 [5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine](/img/structure/B11756547.png)
[5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a pyridine ring substituted with a trifluoromethylsulfanyl group at the 5-position and a methanamine group at the 3-position. The presence of the trifluoromethylsulfanyl group imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine typically involves the introduction of the trifluoromethylsulfanyl group onto a pyridine ring followed by the addition of the methanamine group. One common method involves the nucleophilic substitution of a suitable pyridine derivative with a trifluoromethylsulfanyl reagent under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
[5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield the corresponding amine derivatives.
Substitution: The trifluoromethylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethylsulfanyl group makes it a valuable intermediate in the development of new materials and catalysts.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with biological macromolecules, making it a useful tool in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and agrochemicals.
Wirkmechanismus
The mechanism of action of [5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets. The methanamine group may also contribute to the compound’s overall activity by facilitating interactions with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triflamides: Compounds containing the trifluoromethanesulfonamide group, known for their high NH-acidity and catalytic activity.
α-(Trifluoromethyl)styrenes: Versatile synthetic intermediates used in C–F bond activation and cycloaddition reactions.
Trifluoromethylated Pyridines: Compounds with similar trifluoromethyl groups on the pyridine ring, used in various chemical and biological applications.
Uniqueness
[5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine is unique due to the presence of both the trifluoromethylsulfanyl and methanamine groups on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it a valuable compound for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C7H7F3N2S |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
[5-(trifluoromethylsulfanyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C7H7F3N2S/c8-7(9,10)13-6-1-5(2-11)3-12-4-6/h1,3-4H,2,11H2 |
InChI-Schlüssel |
AQTHILZTMBVMSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1SC(F)(F)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


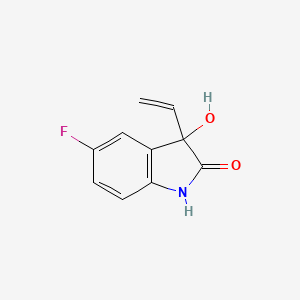

![(4aR,8aS)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B11756478.png)
![(R)-6-Bromo-2,8-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11756481.png)
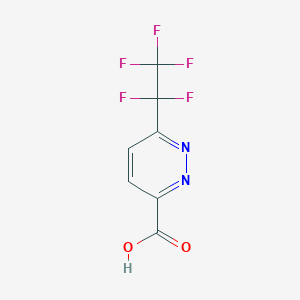
![1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine; trifluoroacetic acid](/img/structure/B11756489.png)
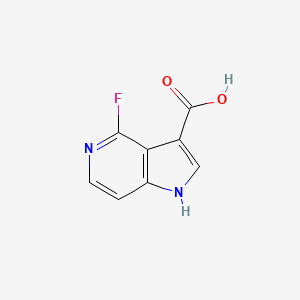
![(3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B11756498.png)
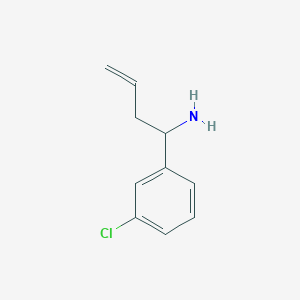
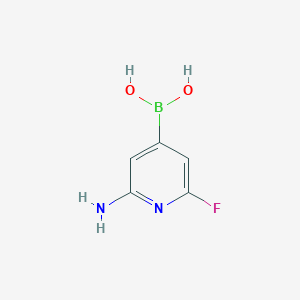
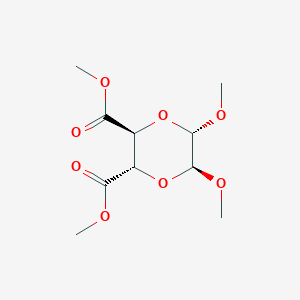
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756523.png)
